2-(1h-Pyrazol-1-yl)-N-(pyridin-3-ylmethyl)ethan-1-amine
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Overview
Description
2-(1H-Pyrazol-1-yl)-N-(pyridin-3-ylmethyl)ethan-1-amine is a compound that features a pyrazole ring and a pyridine ring connected through an ethanamine linker
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-Pyrazol-1-yl)-N-(pyridin-3-ylmethyl)ethan-1-amine typically involves the reaction of pyrazole derivatives with pyridine derivatives under specific conditions. One common method involves the use of a base such as sodium hydride or potassium carbonate to deprotonate the pyrazole, followed by nucleophilic substitution with a pyridine derivative. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automation can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-(1H-Pyrazol-1-yl)-N-(pyridin-3-ylmethyl)ethan-1-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrazole or pyridine rings, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Sodium hydride or potassium carbonate in DMF or DMSO.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-(1H-Pyrazol-1-yl)-N-(pyridin-3-ylmethyl)ethan-1-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors or receptor modulators.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 2-(1H-Pyrazol-1-yl)-N-(pyridin-3-ylmethyl)ethan-1-amine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(1H-Pyrazol-1-yl)-N-(pyridin-2-ylmethyl)ethan-1-amine
- 2-(1H-Pyrazol-1-yl)-N-(pyridin-4-ylmethyl)ethan-1-amine
- 2-(1H-Imidazol-1-yl)-N-(pyridin-3-ylmethyl)ethan-1-amine
Uniqueness
2-(1H-Pyrazol-1-yl)-N-(pyridin-3-ylmethyl)ethan-1-amine is unique due to the specific positioning of the pyrazole and pyridine rings, which can influence its reactivity and binding properties. This unique structure may confer distinct biological activities and chemical reactivity compared to similar compounds.
Properties
Molecular Formula |
C11H14N4 |
---|---|
Molecular Weight |
202.26 g/mol |
IUPAC Name |
2-pyrazol-1-yl-N-(pyridin-3-ylmethyl)ethanamine |
InChI |
InChI=1S/C11H14N4/c1-3-11(9-12-4-1)10-13-6-8-15-7-2-5-14-15/h1-5,7,9,13H,6,8,10H2 |
InChI Key |
QCGHHGCBICBXCV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)CNCCN2C=CC=N2 |
Origin of Product |
United States |
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